N-(5-cyano-2-hydroxy-3-methoxyphenyl)formamide
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Overview
Description
N-(5-cyano-2-hydroxy-3-methoxyphenyl)formamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyano-2-hydroxy-3-methoxyphenyl)formamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its efficiency and simplicity .
Chemical Reactions Analysis
Types of Reactions
N-(5-cyano-2-hydroxy-3-methoxyphenyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(5-cyano-2-hydroxy-3-methoxyphenyl)formamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-cyano-2-hydroxy-3-methoxyphenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the cyano group can interact with enzyme active sites, leading to inhibition of enzyme activity . The hydroxyl and methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-2-hydroxy-3-methoxyphenyl)formamide
- N-(5-cyano-2-hydroxy-4-methoxyphenyl)formamide
- N-(5-cyano-2-hydroxy-3-ethoxyphenyl)formamide
Uniqueness
N-(5-cyano-2-hydroxy-3-methoxyphenyl)formamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the cyano, hydroxyl, and methoxy groups in specific positions allows for unique interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
N-(5-cyano-2-hydroxy-3-methoxyphenyl)formamide |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-6(4-10)2-7(9(8)13)11-5-12/h2-3,5,13H,1H3,(H,11,12) |
InChI Key |
YMEHBVBZPZIVAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)NC=O)C#N |
Origin of Product |
United States |
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